molecular formula C3H5NO3 B1601783 3-Nitrooxetane CAS No. 86632-92-0

3-Nitrooxetane

Cat. No. B1601783
CAS RN: 86632-92-0
M. Wt: 103.08 g/mol
InChI Key: VLRGTMVEHGHHHW-UHFFFAOYSA-N
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Description

3-Nitrooxetane is a highly reactive organic compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic nitrate ester that contains a nitro group and an oxetane ring. The compound has been widely studied for its potential applications in various fields like materials science, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Medical Imaging Applications

  • Redox Status Mapping in Tumors using MRI : Nitroxides, including 3-Nitrooxetane derivatives, have been used as redox-sensitive contrast agents in Magnetic Resonance Imaging (MRI). These agents participate in cellular redox reactions, losing their contrast ability over time, which correlates with the tissue's reducing power or "redox status". This has been particularly observed in tumor tissues, providing a noninvasive means to assess the intracellular redox status and differentiating it from normal tissue (Hyodo et al., 2006; Matsumoto et al., 2006).

Biological Analysis

  • Nitroxidative Stress Biomarker Analysis : 3-Nitrotyrosine, related to this compound, is an important biomarker of oxidative stress. Advanced analytical techniques, including capillary electrophoresis and electron paramagnetic resonance spectroscopy, have been utilized to improve the selectivity and sensitivity of detecting this biomarker, aiding in the early diagnosis of diseases (Bandookwala et al., 2020).

Agricultural Science

  • Reducing Methane Emissions in Dairy Cows : Studies on 3-nitrooxypropanol, a compound related to this compound, have shown its effectiveness in reducing methane emissions from dairy cows without compromising milk production. This application is significant for reducing greenhouse gas emissions in agriculture (Haisan et al., 2014; Reynolds et al., 2014).

Mechanism of Action

Target of Action

3-Nitrooxetane is primarily used as a building block for energetic oxetane-based monomers . It exhibits an explosophoric group, which is a chemical group that contributes to the explosive properties of a compound . The primary targets of this compound are these energetic binders, which are mostly oxetane-based .

Mode of Action

This compound interacts with its targets by providing suitable monomers for the creation of more powerful and environmentally benign compounds . This is achieved through elegant and cost-efficient one-pot syntheses via conjugate addition .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of energetic materials, replacing older developments like rdx, onc, and cl20 . This process is mainly achieved through nitrogen-rich motifs like tetrazoles .

Pharmacokinetics

It’s worth noting that the compound has recently become commercially available , suggesting that it has been deemed safe for use in certain applications.

Result of Action

The result of this compound’s action is the creation of more powerful and environmentally friendly energetic materials . Derivatives based on 1H-tetrazole, 1H-tetrazole-5-amine, and the primary explosives 5-azido-1H-tetrazole (5AzT) and 5-nitro-2H-tetrazole (5NT) have been reported . These derivatives outperform prior art energetic oxetanes and TNT .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s sensitivity to external stimuli like impact, friction, and electrostatic discharge was assessed by BAM standard procedures . .

Biochemical Analysis

Cellular Effects

The effects of 3-Nitrooxetane on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, it may impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell. These cellular effects underscore the compound’s potential as a modulator of cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional and translational processes. These molecular interactions are pivotal for understanding the compound’s mode of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential alterations in cell viability and metabolic activity. These temporal effects are essential for designing experiments and interpreting results involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. For instance, it can undergo reduction or oxidation reactions catalyzed by specific oxidoreductases, leading to the formation of different metabolites. These metabolic transformations can impact the overall metabolic flux and influence the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s metabolic fate and potential effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. For example, this compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, such as the mitochondria or endoplasmic reticulum. These transport and distribution mechanisms are critical for understanding the compound’s cellular dynamics and potential effects .

properties

IUPAC Name

3-nitrooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c5-4(6)3-1-7-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRGTMVEHGHHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522637
Record name 3-Nitrooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86632-92-0
Record name 3-Nitrooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrooxetane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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